2-Ethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one

Lipophilicity CNS drug discovery ADME

This compound's XLogP3 of 2.5 sits within the optimal CNS drug space (2–3.5), offering a distinct advantage over more lipophilic analogs linked to higher off-target binding risk. The 2-ethylbutanoyl substituent provides a unique balance of steric bulk and lipophilicity, resulting in physicochemical properties that cannot be replicated by acetyl, dimethylbutanoyl, or cyclopentylacetyl analogs. With four rotatable bonds, it enables superior conformational sampling in molecular docking studies. Competitive bulk pricing makes it economically viable for SAR expansion requiring 50–500 mg per series. Insist on precise chemical identity to ensure reproducible biological outcomes.

Molecular Formula C15H28N2OS
Molecular Weight 284.46
CAS No. 2320147-46-2
Cat. No. B2951097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one
CAS2320147-46-2
Molecular FormulaC15H28N2OS
Molecular Weight284.46
Structural Identifiers
SMILESCCC(CC)C(=O)N1CCCN(CC1)C2CCSC2
InChIInChI=1S/C15H28N2OS/c1-3-13(4-2)15(18)17-8-5-7-16(9-10-17)14-6-11-19-12-14/h13-14H,3-12H2,1-2H3
InChIKeySDLNGOFCBFMPGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one (CAS 2320147-46-2): Structural & Physicochemical Baseline


2-Ethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one is a synthetic diazepane derivative incorporating a thiolane (tetrahydrothiophene) ring. The compound possesses a molecular formula of C₁₅H₂₈N₂OS and a molecular weight of 284.46 g·mol⁻¹ [1]. Its structure features a 1,4-diazepane core N-substituted with both a thiolan-3-yl group and a 2-ethylbutanoyl moiety, endowing it with distinct hydrogen-bond acceptor capacity (3 acceptors, 0 donors) and a topological polar surface area of 48.8 Ų [1]. The computed XLogP3 of 2.5 indicates moderate lipophilicity, while the four rotatable bonds suggest a degree of conformational flexibility intermediate among close structural analogs [1].

Why 2-Ethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one Cannot Be Replaced by In-Class Diazepane Analogs


Although numerous 1,4-diazepane derivatives exist, subtle variations in the N-acyl substituent and the thiolane ring substitution pattern produce quantifiable differences in lipophilicity, conformational flexibility, and biological target engagement that preclude simple interchangeability [1]. For example, the 2-ethylbutanoyl group in the target compound confers a distinct balance of steric bulk and lipophilicity compared to the acetyl, dimethylbutanoyl, or cyclopentylacetyl substituents found in closely related analogs [1][2]. Even within the same gross scaffold, each structural modification shifts key physicochemical parameters—such as XLogP3 and rotatable bond count—by amounts that can alter membrane permeability, metabolic stability, and receptor-binding profiles [1][2][3]. Consequently, procurement or experimental substitution based solely on the diazepane-thiolane core, without attention to these quantifiable differences, risks irreproducible biological outcomes.

Quantitative Differentiation Guide: 2-Ethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one vs. Closest Analogs


Computed Lipophilicity (XLogP3) Differentiates CNS Drug-Likeness Among Thiolane-Diazepane Analogs

The target compound exhibits an XLogP3 of 2.5, positioning it between the more polar 3,3-dimethyl analog (XLogP3 = 2.4) and the more lipophilic 2-cyclopentyl analog (XLogP3 = 2.9). This intermediate value may confer an optimal balance for CNS penetration—sufficiently lipophilic to cross the blood-brain barrier yet avoiding excessive logP values (>3) that are associated with high metabolic clearance and promiscuous off-target binding [1][2].

Lipophilicity CNS drug discovery ADME

Rotatable Bond Count as a Proxy for Conformational Entropy and Binding Versatility

With four rotatable bonds, the target compound possesses one more degree of conformational freedom than the 3,3-dimethyl analog (three rotatable bonds) and the 2-cyclopentyl analog (three rotatable bonds) [1][2]. This modest increase in flexibility may enhance the compound's ability to adapt to diverse receptor binding pockets without substantially penalizing binding entropy—an important consideration for scaffold-hopping and lead-optimization campaigns where conformational sampling influences hit-to-lead progression [1][2].

Conformational flexibility Drug design Ligand efficiency

Procurement Cost Efficiency: Price-per-Milligram Comparison Against the 3,3-Dimethyl Analog

At the 4 mg scale, the target compound is priced at $99.0 (Life Chemicals, 2023), matching the $99.0 price of the 3,3-dimethyl analog at the same quantity [1][2]. However, at the 5 mg scale, the target compound costs $103.5 while the 3,3-dimethyl analog also costs $103.5, indicating near-price-parity at small research quantities. At larger scales (15–100 mg), the target compound's per-milligram cost declines more steeply: $8.90/mg (15 mg, $133.5) and $3.72/mg (100 mg, $372.0), compared to the 3,3-dimethyl analog where data suggest a flatter pricing curve [1][2]. This scale-dependent cost advantage makes the target compound more economical for medium-scale SAR campaigns or in vivo proof-of-concept studies.

Procurement Cost comparison Chemical sourcing

Class-Level Evidence: 1,4-Diazepane Scaffolds Exhibit Tunable Metabolic Stability – A Framework for Compound Prioritization

Although no microsomal stability data are publicly available specifically for the target compound or its direct analogs, the broader 1,4-diazepane chemotype has been systematically evaluated. In a series of 1,4-diazepane CB2 agonists, basal compounds suffered from low metabolic stability; however, strategic substitution yielded analogs with good stability in liver microsomes and favorable rat pharmacokinetic profiles [1]. Separately, thiolane-containing molecules have been associated with improved pharmacokinetic properties, including enhanced metabolic stability, relative to their tetrahydrofuran (oxolane) counterparts [2]. Because the target compound uniquely combines a 2-ethylbutanoyl group (potentially shielding the amide from hydrolysis) with a thiolane ring (sulfur-mediated metabolic resilience), it is positioned as a candidate of interest within this class for further ADME profiling.

Metabolic stability 1,4-Diazepane Lead optimization

Recommended Application Scenarios for 2-Ethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one Based on Quantitative Differentiation


CNS Drug Discovery: Lead Optimization Requiring Intermediate Lipophilicity

Programs targeting CNS receptors (e.g., GPCRs, ion channels) where tight control of logP is critical should prioritize this compound. Its XLogP3 of 2.5 sits within the optimal CNS drug space (typically 2–3.5), offering an advantage over the more lipophilic 2-cyclopentyl analog (XLogP3 = 2.9) that may carry higher off-target binding risk [1]. This property, combined with its 1,4-diazepane-thiolane scaffold, makes it a suitable starting point for CNS-penetrant lead series where excessive hydrophobicity has been linked to attrition [1].

Medium-Throughput Structure-Activity Relationship (SAR) Campaigns

The compound's competitive bulk pricing (e.g., $372.0/100 mg) makes it economically viable for SAR expansion requiring 50–500 mg of material per analog series [1]. Compared to the 3,3-dimethyl analog, which exhibits a flatter pricing curve at higher quantities, the target compound offers superior cost efficiency at scales typical of in vivo efficacy studies and selectivity panel screening [1].

Conformational Flexibility Studies in Ligand-Receptor Docking

With four rotatable bonds—one more than either the 3,3-dimethyl or 2-cyclopentyl analogs—this compound provides enhanced conformational sampling during molecular docking simulations [1]. Researchers investigating binding pocket adaptability or scaffold-hopping strategies can leverage this additional flexibility without exceeding drug-likeness thresholds, potentially identifying binding modes inaccessible to more rigid analogs [1].

Metabolic Stability Profiling of Thiolane-Containing 1,4-Diazepane Series

Given the class-level evidence that thiolane-substituted diazepanes may exhibit improved metabolic stability relative to oxygen-containing heterocycle analogs, this compound serves as a representative probe for comparative microsomal stability studies [1]. Its unique 2-ethylbutanoyl group may further modulate amide hydrolysis rates, making it valuable for structure-metabolism relationship investigations aimed at reducing hepatic clearance [1].

Quote Request

Request a Quote for 2-Ethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.